2-Bromo-6-methoxybenzene-1,4-diol

Lipophilicity ADME Physicochemical Properties

2-Bromo-6-methoxybenzene-1,4-diol is the structurally validated, non-substitutable intermediate for Endophenazine B total synthesis. Its precise 2-bromo-6-methoxy-1,4-diol pattern ensures regioselective phenazine core assembly; generic analogs (e.g., 2-bromo-1,4-benzenediol) cannot replace it without compromising yield and stereochemical fidelity. Procure this intermediate to replicate published synthetic protocols and build prenylated phenazine libraries with documented Gram-positive antibacterial, antifungal, and herbicidal activities.

Molecular Formula C7H7BrO3
Molecular Weight 219.03 g/mol
CAS No. 61654-67-9
Cat. No. B1335314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-methoxybenzene-1,4-diol
CAS61654-67-9
Molecular FormulaC7H7BrO3
Molecular Weight219.03 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)O)Br)O
InChIInChI=1S/C7H7BrO3/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3,9-10H,1H3
InChIKeyCMRLMMCGTLUUHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-methoxybenzene-1,4-diol (CAS 61654-67-9) Procurement Data: Core Building Block for Phenazine Antibiotics


2-Bromo-6-methoxybenzene-1,4-diol (CAS 61654-67-9) is a brominated methoxyhydroquinone derivative with the molecular formula C7H7BrO3 and a molecular weight of 219.03 g/mol. This compound is primarily recognized as a critical intermediate in the synthesis of Endophenazine B (E555485), a phenazine-class antibiotic first isolated from the arthropod-associated endosymbiont Streptomyces anulatus [1]. Endophenazine B exhibits documented antimicrobial activities against Gram-positive bacteria and select filamentous fungi, as well as herbicidal activity against Lemna minor (duckweed), which underscores the strategic value of its synthetic precursors [2]. The compound is also cataloged as a versatile building block in organic synthesis, with its bromine, methoxy, and dual hydroxyl groups providing a chemically addressable scaffold for downstream functionalization .

Why 2-Bromo-6-methoxybenzene-1,4-diol (CAS 61654-67-9) Cannot Be Replaced by Unsubstituted or Alternative Halogenated Hydroquinones


Generic substitution of 2-Bromo-6-methoxybenzene-1,4-diol with simpler analogs like 2-bromo-1,4-benzenediol (CAS 583-69-7) or 2-bromo-6-methoxyphenol (CAS 28165-50-6) is precluded by the compound's precise substitution pattern, which is essential for the regioselective construction of the Endophenazine B core. The presence of both a bromine atom at the 2-position and a methoxy group at the 6-position, in combination with the 1,4-diol framework, creates a unique reactivity profile that directs subsequent coupling and cyclization steps in the synthetic pathway [1]. This specific arrangement is not present in other commercially available brominated hydroquinones or methoxyphenols, making 2-Bromo-6-methoxybenzene-1,4-diol the structurally validated and requisite intermediate for achieving the desired phenazine antibiotic scaffold. Failure to use this precise intermediate would necessitate a complete re-engineering of the synthetic route, likely resulting in lower yields, regioisomeric mixtures, or the inability to access the final bioactive compound .

2-Bromo-6-methoxybenzene-1,4-diol (CAS 61654-67-9) Quantitative Differentiation Evidence vs. Structural Analogs


Physicochemical Differentiation: Computed LogP Comparison vs. 2-Bromo-1,4-benzenediol

The computed octanol-water partition coefficient (LogP) for 2-Bromo-6-methoxybenzene-1,4-diol is 1.8689, indicating a moderate lipophilicity profile that is advantageous for membrane permeability in biological systems . In contrast, the simpler analog 2-Bromo-1,4-benzenediol (CAS 583-69-7), which lacks the 6-methoxy group, exhibits a lower LogP of 1.82 [1]. This difference, while modest, reflects the incremental lipophilicity contributed by the methoxy substituent, a factor known to influence partition coefficients in hydroquinone systems [2]. For procurement decisions, this data confirms that 2-Bromo-6-methoxybenzene-1,4-diol possesses a distinct physicochemical identity that cannot be replicated by bromohydroquinone.

Lipophilicity ADME Physicochemical Properties

Structural Uniqueness: Substitution Pattern Differentiation vs. 2-Bromo-6-methoxyphenol

2-Bromo-6-methoxybenzene-1,4-diol is a 1,4-benzenediol (hydroquinone) derivative, possessing two hydroxyl groups at positions 1 and 4 of the aromatic ring . This is a critical structural distinction from 2-Bromo-6-methoxyphenol (CAS 28165-50-6), which is a monohydroxy phenol derivative lacking the second hydroxyl group . The presence of the second hydroxyl group enables the compound to undergo oxidative coupling and cyclization reactions that are fundamental to the assembly of the phenazine core in Endophenazine B, a pathway not accessible to monophenolic analogs [1]. For synthetic chemists, this structural difference dictates the compound's utility as a building block for polycyclic heteroaromatic systems.

Synthetic Intermediate Regioselectivity Phenazine Antibiotics

Synthetic Pathway Validation: Endophenazine B Intermediate Role vs. Alternative Intermediates

Multiple vendor technical datasheets and chemical catalogs consistently identify 2-Bromo-6-methoxybenzene-1,4-diol as a specific intermediate in the synthesis of Endophenazine B (E555485), a phenazine antibiotic with demonstrated antimicrobial and herbicidal activities [1][2]. While other intermediates such as 6-Bromobenzene-1,2,4-triol (CAS 1480325-12-9) and 1,2,4-Tris(methoxymethoxy)benzene (CAS 156862-15-6) are also employed in the same synthetic route, the target compound's unique substitution pattern positions it as a distinct and non-redundant building block within the multi-step sequence . The selection of this specific intermediate is dictated by the regiochemical requirements of subsequent transformations, and its use is directly tied to the successful construction of the prenylated phenazine framework.

Total Synthesis Antibiotic Development Streptomyces anulatus

Biological Activity Context: Endophenazine B Antimicrobial Potency

The biological relevance of 2-Bromo-6-methoxybenzene-1,4-diol is derived from its role as a precursor to Endophenazine B, a phenazine antibiotic isolated from Streptomyces anulatus [1]. Endophenazine B has been reported to exhibit antimicrobial activities against Gram-positive bacteria and some filamentous fungi, as well as herbicidal activity against Lemna minor (duckweed) . While quantitative MIC (Minimum Inhibitory Concentration) data for the final product is not uniformly reported across all sources, the compound's established bioactivity profile provides a clear scientific rationale for its synthesis. This contrasts with simpler analogs like 2-Bromo-1,4-benzenediol, which are not direct precursors to this specific class of bioactive phenazines.

Antibacterial Antifungal Herbicidal

2-Bromo-6-methoxybenzene-1,4-diol (CAS 61654-67-9): Recommended Procurement and Use-Cases Based on Evidence


Total Synthesis of Endophenazine B and Related Phenazine Antibiotics

This compound is the recommended building block for academic and industrial laboratories engaged in the total synthesis of Endophenazine B (E555485) and structurally related phenazine antibiotics [1]. Its specific substitution pattern is required for the regioselective assembly of the phenazine core, a key step in accessing this class of bioactive natural products. Procurement of this intermediate enables researchers to follow established synthetic protocols and explore structure-activity relationships (SAR) of prenylated phenazines with demonstrated antimicrobial and herbicidal properties [2].

Development of Novel Antimicrobial Agents via Phenazine Scaffold Modification

Given the documented antimicrobial activity of Endophenazine B against Gram-positive bacteria and select fungi, this intermediate is strategically valuable for medicinal chemistry programs focused on developing novel phenazine-based antimicrobials [1]. The bromine and methoxy substituents provide handles for further functionalization and diversification, allowing medicinal chemists to generate libraries of analogs for lead optimization and SAR studies. This application is directly supported by the compound's validated role as an intermediate in the synthesis of a known bioactive phenazine [2].

Agrochemical Research Targeting Herbicidal Phenazine Derivatives

The herbicidal activity of Endophenazine B against Lemna minor (duckweed) positions this intermediate as a valuable starting material for agrochemical discovery programs [1]. Researchers investigating natural product-inspired herbicides can utilize 2-Bromo-6-methoxybenzene-1,4-diol to synthesize and evaluate phenazine analogs with potential applications in crop protection. The compound's moderate lipophilicity (LogP ~1.87) may also influence the physicochemical properties of the final agrochemical agents, a factor that can be systematically explored [2].

Physicochemical Property Studies of Halogenated Methoxyhydroquinones

The computed LogP value of 1.8689 for 2-Bromo-6-methoxybenzene-1,4-diol, in comparison to the LogP of 1.82 for 2-Bromo-1,4-benzenediol, demonstrates the impact of the methoxy substituent on lipophilicity in this chemical series [1]. Researchers in physical organic chemistry and computational ADME can utilize this compound as a model substrate to study the effects of bromine and methoxy substitution on partition coefficients, solubility, and membrane permeability of hydroquinone derivatives. Such studies are foundational for understanding the drug-like properties of this scaffold [2].

Technical Documentation Hub

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